molecular formula C20H28N4O3S3 B2565853 4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1214865-19-6

4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide

Cat. No. B2565853
CAS RN: 1214865-19-6
M. Wt: 468.65
InChI Key: BOSACJXCFVTJCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a useful research compound. Its molecular formula is C20H28N4O3S3 and its molecular weight is 468.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including thiadiazole compounds, has demonstrated promising antimicrobial and antifungal activities. Specifically, these compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests potential applications in developing new antimicrobial agents for treating infections resistant to conventional antibiotics (Sych et al., 2019).

Optical and Material Sciences

In the field of optical and material sciences, sulfonamide derivatives with azo groups have been used as active nonlinear optical (NLO) materials. These compounds have been incorporated into films and demonstrated the ability to form diffraction grating, indicating applications in optical data storage, sensors, and other photonic devices. The quantum chemical calculations of these chromophores revealed moderate NLO properties, opening avenues for their use in developing new materials with specific optical functionalities (Kucharski et al., 2010).

Antitumor and Antiproliferative Activities

Compounds bearing the thiadiazole moiety have been investigated for their antitumor activities. A series of 4-[5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides were synthesized and evaluated for antitumor activity, showing moderate effectiveness against various malignant tumor cells. This highlights the potential of thiadiazole derivatives in cancer research, particularly in identifying new therapeutic agents (Horishny & Matiychuk, 2020).

Herbicidal Activities

Sulfonylureas bearing the 1,3,4-thiadiazole moiety have been synthesized and assessed for their herbicidal activities. These compounds demonstrated significant inhibitory effects on various weeds, with some showing comparable activity to existing herbicides. This suggests their potential use in agricultural chemistry for developing new herbicides with specific action modes (Song et al., 2013).

Anticonvulsant Properties

Studies on heterocyclic compounds containing a sulfonamide thiazole moiety have also explored their anticonvulsant activities. Several synthesized compounds were evaluated and demonstrated protection against picrotoxin-induced convulsions, highlighting the potential for developing new anticonvulsant drugs (Farag et al., 2012).

properties

IUPAC Name

4-methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S3/c1-3-4-6-11-18-22-23-20(29-18)21-19(25)17(12-14-28-2)24-30(26,27)15-13-16-9-7-5-8-10-16/h5,7-10,13,15,17,24H,3-4,6,11-12,14H2,1-2H3,(H,21,23,25)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSACJXCFVTJCC-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)C(CCSC)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=NN=C(S1)NC(=O)C(CCSC)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.